Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound with a fused ring system incorporating a pyrrole ring and a 1,2,4-triazole ring. It serves as a key intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. []
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a compound that belongs to the class of pyrrolopyrazine derivatives. Its molecular formula is , and it has a molecular weight of approximately . This compound has garnered interest in biochemical research due to its interactions with various biomolecules, particularly its role in regulating necroptosis through its inhibition of receptor-interacting protein kinase 1 (RIPK1) .
The synthesis of ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate typically involves several key steps:
The synthesis requires careful control over reaction conditions such as temperature and time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate features a pyrrole ring fused to a pyrazine ring system, characteristic of many bioactive triazole derivatives.
This structure contributes to its biochemical activity by allowing specific interactions with target proteins and enzymes .
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate participates in various chemical reactions that are crucial for its functionality:
The kinetics and dynamics of these reactions are often studied using enzyme assays and cellular models to determine the efficacy and specificity of the compound against RIPK1 .
The mechanism of action for ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate primarily involves:
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate exhibits stability under standard laboratory conditions but may degrade over time if not stored properly. Its solubility characteristics allow it to be used effectively in biological assays .
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is primarily utilized in scientific research for:
Research continues into its potential applications in treating conditions such as neurodegenerative diseases and certain cancers where necroptosis plays a critical role .
The core strategy for functionalizing ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate hinges on modifying its bicyclic scaffold to optimize pharmacological properties. Key approaches include:
Table 1: Impact of N1 Substituents on Cyclization Efficiency
N1 Protecting Group | Electron Effect | Cyclization Yield (%) |
---|---|---|
Methyl carbamate | Withdrawing | 94 |
Benzyl | Donating | 25 |
Methyl | Donating | 15 |
Data derived from Hurd-Mori reactions in thiadiazole-fused analogs [10]
Cyclization methods for pyrrolo-triazole synthesis are dominated by two key methodologies:
Palladium-catalyzed cross-coupling is indispensable for introducing aromatic pharmacophores:
Table 2: Catalyst Performance in Suzuki-Miyaura Coupling
Catalyst System | Substrate Type | Yield Range (%) | Temperature (°C) |
---|---|---|---|
Pd(dppf)Cl₂/DavePhos | Aryl Bromides | 80–92 | 80 |
XPhos Pd G3 | Aryl Chlorides | 85–95 | 50–80 |
Pd(PPh₃)₄ | Iodopyridines | 75–88 | 70 |
Data from RIPK1 inhibitor syntheses [1]
Racemization at C7 is a key concern during esterification:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0